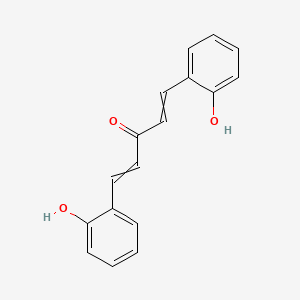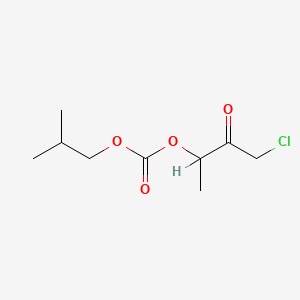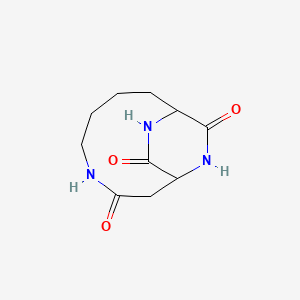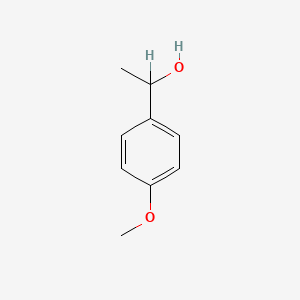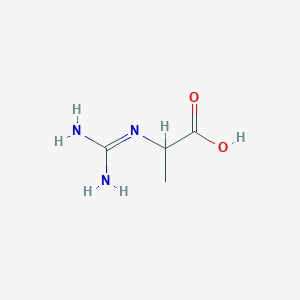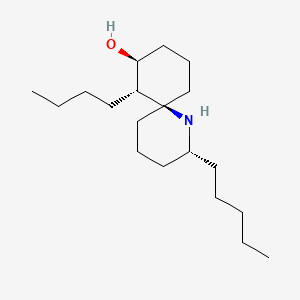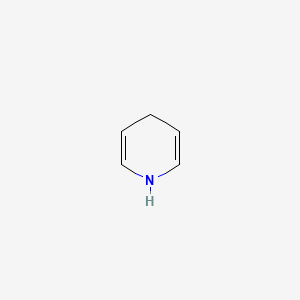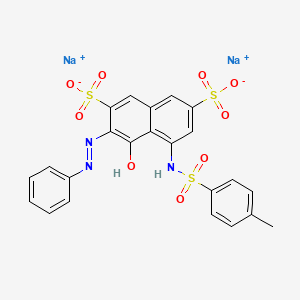
ACID RED 106
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ACID RED 106, also known as disodium 4-hydroxy-3-phenylazo-5-((p-tolyl)sulphonylamino)naphthalene-2,7-disulphonate, is a synthetic azo dye. It is commonly used in various industries for its vibrant red color and is known for its excellent solubility in water. The compound has a molecular formula of C23H17N3Na2O9S3 and a molecular weight of 621.57 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ACID RED 106, typically involves the diazotization of aniline followed by coupling with 8-(4-methylphenylsulfonamido)-1-naphthol-3,6-disulfonic acid. The reaction conditions often include maintaining an alkaline environment to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound, involves large-scale diazotization and coupling reactions. The process is optimized for high yield and purity, with careful control of temperature, pH, and reaction time. The final product is usually isolated by filtration, washed, and dried to obtain a pure crystalline powder .
化学反应分析
Types of Reactions
ACID RED 106, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong acidic conditions, leading to the breakdown of the azo bond.
Reduction: Reduction of the azo bond can occur in the presence of reducing agents such as sodium dithionite, resulting in the formation of aromatic amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Strong acids like sulfuric acid.
Reduction: Sodium dithionite or other reducing agents.
Substitution: Nucleophiles such as hydroxide ions.
Major Products Formed
Oxidation: Breakdown products of the azo bond.
Reduction: Aromatic amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
ACID RED 106, has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in titration experiments.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Widely used in textile dyeing, paper coloring, and as a colorant in various products
作用机制
The mechanism of action of ACID RED 106, primarily involves its interaction with molecular targets through its azo and sulfonic acid groups. These functional groups allow the compound to bind to various substrates, facilitating its use as a dye. The azo bond can undergo cleavage under specific conditions, leading to the formation of aromatic amines, which can further interact with biological molecules .
相似化合物的比较
Similar Compounds
C.I. Acid Red 18: Another azo dye with similar applications but different molecular structure.
C.I. Acid Red 73: Known for its use in textile dyeing and similar chemical properties.
C.I. Acid Red 57: Used in various industrial applications with comparable solubility and stability
Uniqueness
ACID RED 106, stands out due to its specific molecular structure, which provides unique binding properties and stability. Its excellent solubility in water and vibrant red color make it particularly valuable in applications requiring high-quality dyes .
属性
CAS 编号 |
6844-74-2 |
|---|---|
分子式 |
C23H19N3NaO9S3 |
分子量 |
600.6 g/mol |
IUPAC 名称 |
disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C23H19N3O9S3.Na/c1-14-7-9-17(10-8-14)36(28,29)26-19-13-18(37(30,31)32)11-15-12-20(38(33,34)35)22(23(27)21(15)19)25-24-16-5-3-2-4-6-16;/h2-13,26-27H,1H3,(H,30,31,32)(H,33,34,35); |
InChI 键 |
VKBIAWIONBIBLC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=CC=C4)S(=O)(=O)[O-].[Na+].[Na+] |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=CC=CC=C4)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
6844-74-2 |
同义词 |
C.I. Acid Red 106 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


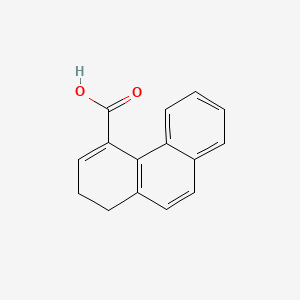
![3-amino-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1200173.png)
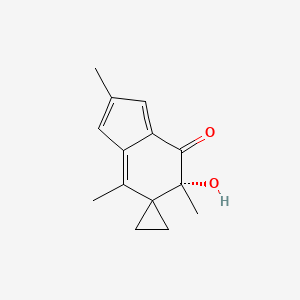
![1-[(5,6,7-Trimethoxy-1H-indol-2-yl)carbonyl]-3-(chloromethyl)indolin-6-amine](/img/structure/B1200178.png)
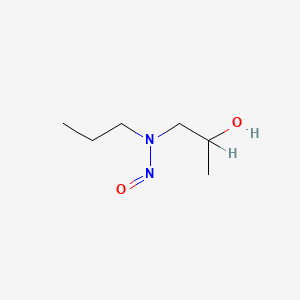
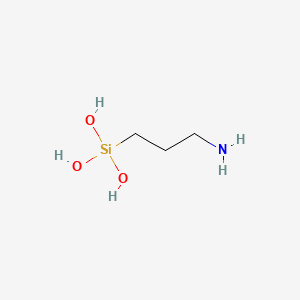
![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)
